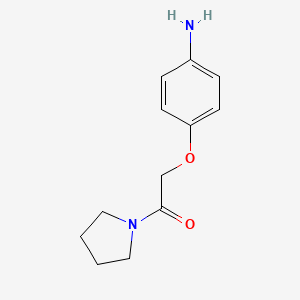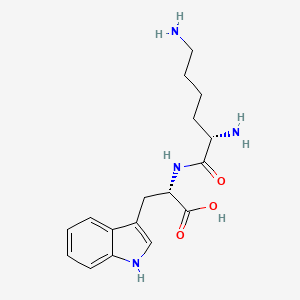
赖氨酸-色氨酸
描述
Lysine-tryptophan (Lys-trp) is a dipeptide composed of the amino acids lysine and tryptophan Lysine is a basic amino acid with a positively charged side chain, while tryptophan is an aromatic amino acid with a unique indole side chain The combination of these two amino acids results in a compound with distinct chemical and biological properties
科学研究应用
Lys-trp has a wide range of scientific research applications, including:
Chemistry: Lys-trp is used as a model compound for studying peptide interactions and conformations. It is also used in the development of new synthetic methodologies for peptide synthesis.
Biology: Lys-trp is studied for its role in protein-protein interactions and enzyme-substrate binding. It is also used in the design of peptide-based inhibitors for various enzymes.
Medicine: Lys-trp is investigated for its potential therapeutic applications, including its use as an antimicrobial peptide and its role in modulating immune responses.
Industry: Lys-trp is used in the development of new materials, such as peptide-based hydrogels and nanomaterials, due to its unique chemical properties.
作用机制
Target of Action
Lys-Trp, also known as H-LYS-TRP-OH, primarily targets bacterial membranes . The positively charged amino acid residues, Arginine (Arg) and Lysine (Lys), play a crucial role in the activity of most antimicrobial peptides (AMPs) due to the promotion of electrostatic interactions between the peptides and bacterial membranes .
Mode of Action
The interaction of Lys-Trp with its targets results in changes in the permeability of the bacterial membranes. Lys residues give rise to a reduced antimicrobial potency for most peptides, which is correlated with a decrease in their ability to permeabilize the cytoplasmic membrane of Escherichia coli .
Biochemical Pathways
The biochemical pathways affected by Lys-Trp involve the serotonin pathway, which is initiated by tryptophan hydroxylase (TPH) that adds a hydroxy group to the 5 position of Trp to generate 5-HTP, also called oxitriptan . The indole ring of Trp absorbs strongly in the near-ultraviolet wavelength of the spectrum, with an absorption maximum at 280 nm .
Result of Action
The molecular and cellular effects of Lys-Trp’s action involve its antimicrobial activity. Lys-Trp has been shown to have a reduced antimicrobial potency for most peptides, which is correlated with a decrease in their ability to permeabilize the cytoplasmic membrane of Escherichia coli .
Action Environment
The action, efficacy, and stability of Lys-Trp can be influenced by various environmental factors. For instance, the presence of Arg and Lys renders the peptides susceptible to degradation by proteases, such as trypsin, limiting their therapeutic use . Therefore, modifications of the side chain length of Arg and Lys were investigated in an attempt to improve the protease resistance of AMPs .
生化分析
Biochemical Properties
Lys-Trp participates in numerous biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules. Tryptophan, one of the components of Lys-Trp, is the largest of all twenty amino acids in the translational toolbox . Its side chain is indole, which is aromatic with a binuclear ring structure . These structural features make tryptophan a key player in protein-protein interactions, often found at the interface of these interactions .
Cellular Effects
Lys-Trp can influence various types of cells and cellular processes. The effects of Lys-Trp on cell function are largely due to the actions of tryptophan and its metabolites. Tryptophan and its metabolites are crucial for maintaining neurological function, immunity, and homeostasis in the body .
Molecular Mechanism
The molecular mechanism of Lys-Trp involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Tryptophan residues in proteins often interact with other biomolecules, contributing to the biochemical activity of the protein .
Dosage Effects in Animal Models
The effects of Lys-Trp can vary with different dosages in animal models. High doses of tryptophan can lead to an increase in the production of its metabolites, which can have various effects on the body
Metabolic Pathways
Lys-Trp is involved in several metabolic pathways. Tryptophan, for instance, is metabolized via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from these pathways include serotonin, melatonin, kynurenine, and kynurenic acid .
准备方法
Synthetic Routes and Reaction Conditions
Lys-trp can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage steps. The synthesis of Lys-trp typically involves the following steps:
Attachment of the first amino acid (lysine) to the solid support: The lysine residue is attached to a resin through its carboxyl group.
Coupling of the second amino acid (tryptophan): The tryptophan residue is coupled to the lysine residue using a coupling reagent such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection and cleavage: The peptide is deprotected and cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of Lys-trp may involve large-scale SPPS or solution-phase synthesis, depending on the desired quantity and purity. Solution-phase synthesis can be more cost-effective for large-scale production, but it requires careful optimization of reaction conditions and purification steps to achieve high yields and purity.
化学反应分析
Types of Reactions
Lys-trp can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products such as kynurenine.
Reduction: The imine group in the lysine side chain can be reduced to form secondary amines.
Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for the oxidation of tryptophan.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for the reduction of lysine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Kynurenine and other oxidized derivatives of tryptophan.
Reduction: Secondary amines derived from lysine.
Substitution: Alkylated or acylated derivatives of lysine.
相似化合物的比较
Lys-trp can be compared with other dipeptides and amino acid derivatives, such as:
Lysine-phenylalanine (Lys-phe): Similar to Lys-trp, Lys-phe contains a basic amino acid (lysine) and an aromatic amino acid (phenylalanine). phenylalanine lacks the indole ring of tryptophan, resulting in different chemical properties and interactions.
Lysine-tyrosine (Lys-tyr): Lys-tyr contains a hydroxyl group in the aromatic ring of tyrosine, which can participate in hydrogen bonding. This makes Lys-tyr more hydrophilic compared to Lys-trp.
Tryptophan-arginine (Trp-arg): Trp-arg contains a guanidinium group in the side chain of arginine, which can form stronger electrostatic interactions compared to the amino group of lysine.
Lys-trp is unique due to the presence of the indole ring in tryptophan, which allows for specific π-π and cation-π interactions that are not possible with other aromatic amino acids.
属性
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c18-8-4-3-6-13(19)16(22)21-15(17(23)24)9-11-10-20-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,15,20H,3-4,6,8-9,18-19H2,(H,21,22)(H,23,24)/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKIPWVMZANZLI-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lysyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50674-18-5 | |
| Record name | Lysyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lys-Trp interact with DNA?
A1: Lys-Trp exhibits a high affinity for apurinic sites in DNA, surpassing its affinity for native sites by two orders of magnitude. [] This preferential binding is attributed to the efficient stacking interaction of the tryptophan residue with the DNA bases flanking the apurinic site. [, ] This interaction has been shown to be even more pronounced in single-stranded regions of DNA, suggesting a potential for Lys-Trp to differentiate between single and double-stranded DNA. [, ]
Q2: Does Lys-Trp binding to DNA have any functional consequences?
A2: Yes, Lys-Trp binding to apurinic sites can lead to cleavage of the phosphodiester bond at these sites, effectively acting as an endonuclease. [] Additionally, studies have shown that Lys-Trp can photosensitize the splitting of thymine dimers in UV-irradiated DNA, hinting at a potential role in DNA photoreactivation. []
Q3: Can Lys-Trp interact with chemically modified DNA?
A3: Research suggests that Lys-Trp can bind to DNA modified by carcinogens like 2-(N-acetoxyacetylamino)fluorene (AAAF). This interaction is driven by the stacking of the tryptophan residue with bases in locally unpaired regions near the modified bases. []
Q4: How does Lys-Trp interact with phospholipid membranes?
A4: Lys-Trp, particularly within the larger peptide dynorphin A (1-17), interacts preferentially with phosphatidylserine membranes over phosphatidylcholine membranes. [] This interaction is driven by electrostatic interactions between the positively charged arginine and lysine residues in the peptide and the negatively charged phosphatidylserine headgroups. [] The tryptophan residue is believed to embed itself near the membrane interface, potentially playing a role in the peptide's biological activity. []
Q5: Does Lys-Trp show selectivity for specific cholecystokinin (CCK) receptors?
A5: Cyclic analogs incorporating Lys-Trp sequences have demonstrated high selectivity for central CCK receptors (B type) over pancreatic CCK receptors (A type). [, ] This selectivity arises from the conformational constraint imposed by cyclization, mimicking the N-terminal folding of CCK8. []
Q6: What is the molecular formula and weight of Lys-Trp?
A6: Lys-Trp, as a dipeptide, does not have a unique molecular formula or weight. The exact formula and weight will depend on the specific form of the dipeptide (e.g., free acid, amide, specific salts), its ionization state, and the presence of any protecting groups.
Q7: What spectroscopic techniques are useful for characterizing Lys-Trp?
A7: Several spectroscopic techniques are valuable for characterizing Lys-Trp and its interactions with other molecules. These include:
- Fluorescence spectroscopy: Utilized to study the binding of Lys-Trp to DNA and phospholipid membranes by monitoring changes in tryptophan fluorescence. [, , , , ]
- NMR spectroscopy: Employed to investigate the binding of Lys-Trp to DNA, elucidating structural details of the interaction and potential intercalation of tryptophan within the DNA helix. [, , ]
- UV-Visible Spectroscopy: Used to characterize gold colloids conjugated with Lys-Trp containing peptides, providing information on surface coverage and potential applications in analyte detection and manipulation. []
- Optical detection of magnetic resonance (ODMR): Applied to study the triplet state properties of tryptophan in Lys-Trp and its interaction with poly(rA), providing insights into the electronic structure and energy transfer mechanisms. []
Q8: Are there computational studies on Lys-Trp interactions?
A8: Density Functional Theory (DFT) calculations have been used to model the interactions between Lys-Trp-Lys and single-walled carbon nanotubes (SWNTs). [] These studies suggest a non-covalent interaction with minimal charge transfer between the peptide and SWNT. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


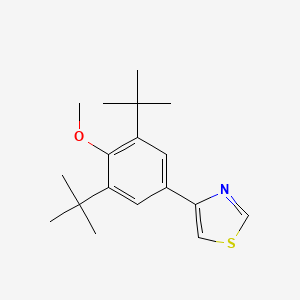

![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)

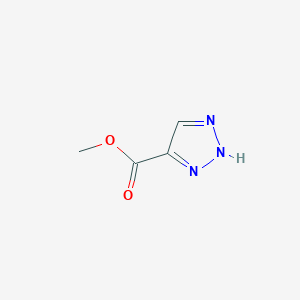
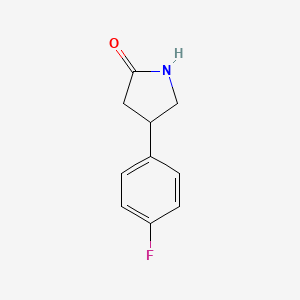
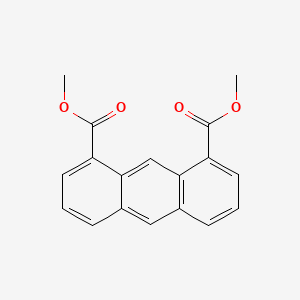
![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)

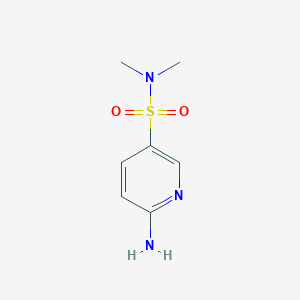
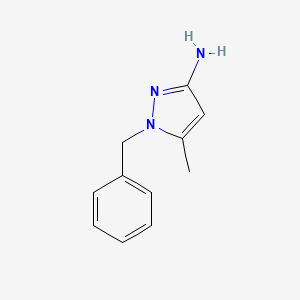
![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)
